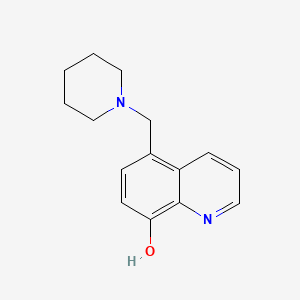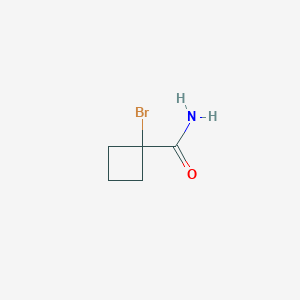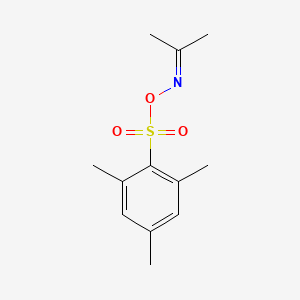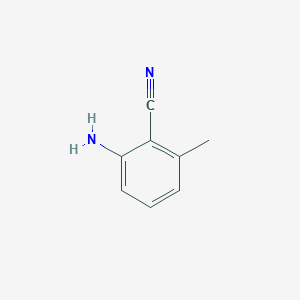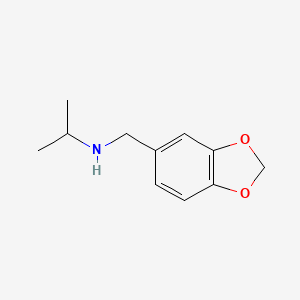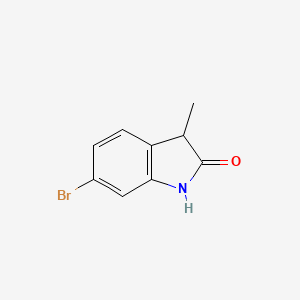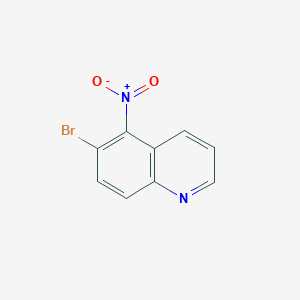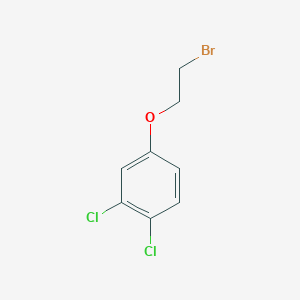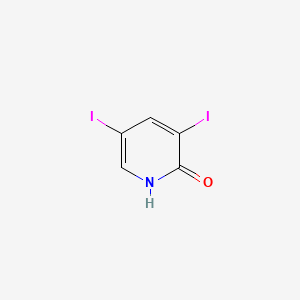
3,5-Diiodopyridin-2-ol
描述
3,5-Diiodopyridin-2-ol: is a chemical compound with the molecular formula C5H3I2NO. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodopyridin-2-ol typically involves the iodination of pyridin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions: 3,5-Diiodopyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridin-2-ol derivatives.
Oxidation Reactions: Products include pyridine-2,3-dione or pyridine-2,5-dione.
Reduction Reactions: Products include pyridin-2-ol or deiodinated pyridine derivatives.
科学研究应用
Chemistry: 3,5-Diiodopyridin-2-ol is used as a building block in organic synthesis. Its iodine atoms serve as versatile leaving groups in cross-coupling reactions, enabling the formation of complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities .
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities. The presence of iodine atoms enhances the compound’s ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of dyes, pigments, and polymers .
作用机制
The mechanism of action of 3,5-Diiodopyridin-2-ol involves its interaction with molecular targets through its iodine atoms and hydroxyl group. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
相似化合物的比较
4-Amino-3,5-diiodopyridine: This compound has an amino group at the 4th position instead of a hydroxyl group, leading to different reactivity and applications.
3,5-Dibromopyridin-2-ol: Similar to 3,5-Diiodopyridin-2-ol but with bromine atoms instead of iodine, affecting its chemical properties and reactivity.
3,5-Diaroylpyridines: These compounds have acyl groups at the 3rd and 5th positions, offering different functionalization possibilities.
Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridines. The combination of iodine atoms and a hydroxyl group allows for versatile chemical transformations and interactions, making it valuable in various scientific and industrial applications .
属性
IUPAC Name |
3,5-diiodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBTESOPCUQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303619 | |
| Record name | 3,5-diiodopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-80-5 | |
| Record name | 3,5-Diiodo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 159398 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13472-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diiodopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


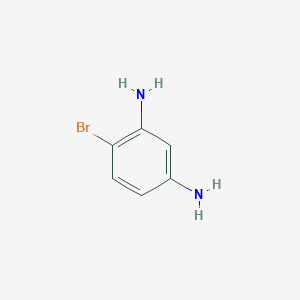
![6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1267089.png)


